molecular formula C10H10FNO2 B11900487 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B11900487
M. Wt: 195.19 g/mol
InChI Key: PHVIEPMMNRKSAE-UHFFFAOYSA-N
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Description

5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a fluorinated quinoline derivativeThe incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with suitable cyclization agents under controlled conditions . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to its specific substitution pattern and the presence of the fluorine atom at the 5-position. This structural feature enhances its biological activity and stability compared to other quinoline derivatives .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h3-4,12H,1-2,5H2,(H,13,14)

InChI Key

PHVIEPMMNRKSAE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2NC1)C(=O)O)F

Origin of Product

United States

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